molecular formula C14H14ClN3O B5463429 N-(3-chloro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea

N-(3-chloro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea

Cat. No.: B5463429
M. Wt: 275.73 g/mol
InChI Key: RWPHPOMFTPAOAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea, also known as CMPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMPU belongs to the class of urea derivatives and has been shown to possess various biochemical and physiological effects.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of several enzymes, including protein kinase C and tyrosine kinase. This compound has also been shown to have anti-inflammatory and anti-cancer properties. In addition, this compound has been used as a tool to study the function of various signaling pathways in cells.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea involves the inhibition of protein kinase C and tyrosine kinase activity. These enzymes play important roles in several signaling pathways in cells, including those involved in cell proliferation, differentiation, and survival. By inhibiting these enzymes, this compound can disrupt these signaling pathways and affect various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, this compound has been shown to affect the function of various signaling pathways in cells, including those involved in insulin signaling and calcium signaling.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-chloro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea in lab experiments is its specificity for protein kinase C and tyrosine kinase. This allows researchers to selectively inhibit these enzymes and study their functions in cells. However, this compound can also have off-target effects and affect other signaling pathways in cells. In addition, this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-(3-chloro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea. One area of interest is the development of more potent and selective inhibitors of protein kinase C and tyrosine kinase. Another area of interest is the use of this compound in combination with other drugs to enhance their efficacy in cancer treatment. In addition, this compound can be used as a tool to study the function of various signaling pathways in cells and to identify new targets for drug development.

Synthesis Methods

The synthesis of N-(3-chloro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea involves the reaction of 4-pyridinemethanol with 3-chloro-4-methylphenyl isocyanate in the presence of a base such as triethylamine. The resulting intermediate is then treated with urea to yield this compound. This method has been optimized and modified by several researchers to improve the yield and purity of the final product.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(pyridin-4-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O/c1-10-2-3-12(8-13(10)15)18-14(19)17-9-11-4-6-16-7-5-11/h2-8H,9H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPHPOMFTPAOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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